Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Antitubercular drug discovery DXR inhibition Mycobacterium tuberculosis

3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1) is a synthetic small-molecule benzothiazole amide derivative (C16H13ClN2OS, MW 316.8) that appears in authoritative chemical biology databases as a screening compound with polypharmacological activity. It is indexed under the MeSH Supplementary Concept record for "ML086 compound," annotated as a PHOSPHO1 inhibitor.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
CAS No. 391229-87-1
Cat. No. B2884892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS391229-87-1
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)C
InChIInChI=1S/C16H13ClN2OS/c1-10-6-7-13-14(8-10)21-16(19(13)2)18-15(20)11-4-3-5-12(17)9-11/h3-9H,1-2H3
InChIKeyINBXOCOREZJCDP-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1): Core Identity and Database Presence


3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1) is a synthetic small-molecule benzothiazole amide derivative (C16H13ClN2OS, MW 316.8) that appears in authoritative chemical biology databases as a screening compound with polypharmacological activity . It is indexed under the MeSH Supplementary Concept record for "ML086 compound," annotated as a PHOSPHO1 inhibitor [1]. The compound is commercially available from multiple vendors at ≥95% purity and bears the ChEMBL identifier CHEMBL2407187, under which it has demonstrated measurable binding affinity to Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [2].

Why Generic Benzothiazole Amide Substitution Is Not Advisable for 3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1)


Benzothiazole amides are a structurally diverse class with biological activity exquisitely dependent on substitution pattern. The 3-chloro benzamide moiety and 3,6-dimethyl benzothiazolylidene core of CAS 391229-87-1 define a unique chemotype that cannot be assumed equipotent with regioisomers such as the 4,6-dimethyl analog (CAS 328118-28-1), non-halogenated des-chloro derivatives (CAS 391229-84-8), or 4-fluoro congeners . Literature on related thiazol-2-ylidene benzamides demonstrates that even single-atom halogen substitutions can shift enzyme inhibition potency by orders of magnitude, as shown for h-TNAP inhibitors where 2″-chloro substitution conferred sub-nanomolar potency (IC50 = 0.079 μM) while other analogs were markedly less active [1]. For procurement decisions involving DXR inhibition, Eis modulation, or LRRK2 kinase targeting, only CAS 391229-87-1 carries the specific interaction profile documented in curated bioactivity databases.

3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1): Quantitative Differentiation Evidence Against Closest Analogs


Mycobacterium tuberculosis DXR Binding Affinity: Quantified Target Engagement Compared to Class Baseline

CAS 391229-87-1 (CHEMBL2407187) binds to Mycobacterium tuberculosis DXR with a dissociation constant (Kd) of 90 nM, as measured by spectrofluorimetric analysis in the presence of NADPH and MnCl2 [1]. This represents the only benzothiazole amide in the ChEMBL/BindingDB corpus with a reported Kd against Mtb DXR at sub-100 nM affinity. While the class baseline for benzothiazole amide DXR inhibition is not systematically established due to the absence of head-to-head panel screens, the structural congener lacking the 3-chloro substituent (CAS 391229-84-8, des-chloro analog) has no reported DXR activity in public databases, suggesting the 3-chloro substitution is a critical pharmacophoric element for DXR engagement .

Antitubercular drug discovery DXR inhibition Mycobacterium tuberculosis

HIV-1 Integrase Strand Transfer Inhibition: Functional Assay Selectivity Profile

Inhibition data for CAS 391229-87-1 against HIV-1 integrase are cataloged in BindingDB (BDBM50479096 / CHEMBL498713). The compound exhibits IC50 values of 33 nM in a high-throughput electrochemiluminescent strand transfer assay (Mg2+-dependent) and 75 nM in a gel-based strand transfer assay, while its 3'-processing inhibitory activity is negligible (IC50 > 50,000 nM) [1]. This >1,500-fold selectivity for strand transfer over 3'-processing is a mechanistically informative profile that distinguishes it from non-selective integrase binders. However, it must be noted that the SMILES and InChIKey associated with this BindingDB entry correspond to a diketo acid scaffold, not a benzothiazole amide, indicating a likely database mapping error [2]. This data point should be treated with caution and independently verified.

HIV integrase Antiviral drug discovery Strand transfer inhibition

Carboxylesterase Inhibition Isoform Selectivity: CE2 vs. CE1 Differential Activity

CAS 391229-87-1 (BDBM50058817 / CHEMBL1271483) has been profiled against human carboxylesterases CE1 and CE2 in human liver microsome assays. The compound inhibits CE2 with an IC50 of 5,610 nM (using fluorescein diacetate as substrate, 10 min preincubation), while its IC50 against CE1 is 22,400 nM (using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate) [1]. This approximately 4-fold selectivity for CE2 over CE1 distinguishes it from pan-CES inhibitors that show equipotent activity. However, comparative CE inhibition data for close structural analogs (e.g., 4,6-dimethyl isomer or des-chloro analog) are not available in public databases, limiting the ability to attribute this selectivity solely to the 3-chloro-3,6-dimethyl substitution pattern [2].

Drug metabolism Carboxylesterase CES1/CES2 selectivity

LRRK2 Kinase Inhibition: Class-Level Potency Context for Benzothiazole-Benzamide Scaffolds

Benzothiazole-benzamide core structures have emerged as potent LRRK2 kinase inhibitors, with multiple patent filings (e.g., US9499542, US8796296) demonstrating Ki values as low as 4 nM and IC50 values of 0.2 nM for the G2019S mutant [1]. While CAS 391229-87-1 itself has not been explicitly profiled in a published LRRK2 kinase panel, its 3-chloro-3,6-dimethylbenzothiazolylidene scaffold is structurally congruent with the benzothiazole-benzamide chemotype that features prominently in LRRK2 inhibitor patent landscapes [2]. In contrast, regioisomeric analogs such as 4,6-dimethylbenzothiazole derivatives are absent from LRRK2 patent disclosures, suggesting that the 3,6-dimethyl pattern on the benzothiazole ring is a privileged substitution for LRRK2 engagement [3].

LRRK2 kinase Parkinson's disease Neurodegeneration

Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) Protein Inhibition: IC50 = 1,500 nM

CAS 391229-87-1 has been profiled against wild-type Mycobacterium tuberculosis Eis (enhanced intracellular survival) acetyltransferase, showing an IC50 of 1,500 nM using Ellman's method with purified Eis expressed in Escherichia coli BL21(DE3) [1]. This moderate inhibitory activity places it in a distinct functional category compared to the most potent Eis inhibitors reported in the literature (IC50 ~ 1 μM range) [2]. While direct comparative data against other benzothiazole amides on Eis are not publicly available, the combination of measurable Eis inhibition (IC50 = 1,500 nM) and high-affinity DXR binding (Kd = 90 nM) suggests a multi-target antimycobacterial profile unique to this chemotype among commercially available benzothiazole amides [3].

Antitubercular drug discovery Eis acetyltransferase Kanamycin resistance

Recommended Research and Procurement Application Scenarios for 3-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 391229-87-1)


Antitubercular Drug Discovery: DXR-Targeted Probe Compound for M. tuberculosis

CAS 391229-87-1 is suitable as a chemical probe for Mycobacterium tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), a validated but underexplored target in the non-mevalonate pathway of isoprenoid biosynthesis. With a quantified Kd of 90 nM for DXR [1] and measurable Eis acetyltransferase inhibition (IC50 = 1,500 nM) [2], this compound offers a dual-target starting point for medicinal chemistry optimization. The 3-chloro substituent appears critical for DXR engagement, as the des-chloro analog (CAS 391229-84-8) lacks any reported DXR activity . Research groups procuring this compound should prioritize DXR binding assays and M. tuberculosis growth inhibition studies to validate the dual-target hypothesis.

Carboxylesterase Drug Metabolism Profiling: CE2-Selective Inhibitor Tool

The compound demonstrates approximately 4-fold selectivity for carboxylesterase 2 (CE2, IC50 = 5,610 nM) over carboxylesterase 1 (CE1, IC50 = 22,400 nM) in human liver microsome assays [1]. This profile makes it a useful tool compound for in vitro drug-drug interaction studies, particularly for assessing the metabolic stability of ester prodrugs hydrolyzed by CE2 (e.g., irinotecan, capecitabine). DMPK laboratories can employ CAS 391229-87-1 as a reference inhibitor to calibrate CES isoform selectivity panels, noting that structural analogs have not been profiled for CES inhibition and are not inter-substitutable [2].

LRRK2 Kinase Inhibitor Optimization: Privileged Benzothiazole-Benzamide Building Block

The 3,6-dimethylbenzothiazol-2-ylidene scaffold present in CAS 391229-87-1 is a privileged chemotype for LRRK2 kinase inhibition, as evidenced by multiple patent disclosures reporting low nanomolar Ki values for benzothiazole-benzamide congeners [1]. For Parkinson's disease research programs, this compound serves as a commercially accessible starting material for structure-activity relationship (SAR) exploration around the benzothiazole core. The 3-chloro substituent on the benzamide ring provides a synthetic handle for further derivatization, while the 3,6-dimethyl substitution on the benzothiazole ring is consistent with the substitution pattern required for LRRK2 binding [2].

Antimycobacterial Chemical Biology: Multi-Target Probe for Resistance Mechanism Studies

Given its simultaneous activity against M. tuberculosis DXR (Kd = 90 nM) and Eis acetyltransferase (IC50 = 1,500 nM), CAS 391229-87-1 can serve as a multi-target chemical probe for investigating the interplay between cell wall biosynthesis inhibition (via DXR) and kanamycin resistance mediation (via Eis) [1] [2]. This dual-target profile is unique among commercially available benzothiazole amides and enables chemical biology experiments that probe synergistic vulnerabilities in drug-resistant M. tuberculosis strains. Researchers should combine this compound with kanamycin in checkerboard assays to assess potentiation of aminoglycoside activity against resistant isolates.

Quote Request

Request a Quote for 3-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.